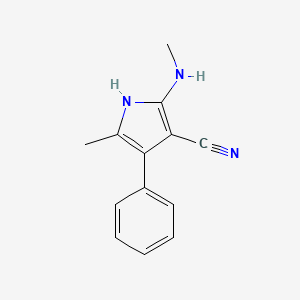
1-Acetyl-1H-pyrrole-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-1H-pyrrole-2-sulfonic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an acetyl group at the nitrogen atom and a sulfonic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-1H-pyrrole-2-sulfonic acid typically involves the sulfonation of pyrrole derivatives. One common method is the reaction of pyrrole with sulfur trioxide in pyridine at elevated temperatures (around 100°C) to yield pyrrole-2-sulfonic acid . The acetylation of the nitrogen atom can be achieved using acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-1H-pyrrole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 4-positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Acetyl-1H-pyrrole-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Acetyl-1H-pyrrole-2-sulfonic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfonic acid group can form strong ionic interactions, while the acetyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole-2-sulfonic acid: Lacks the acetyl group, making it less versatile in certain chemical reactions.
1-Acetylpyrrole: Lacks the sulfonic acid group, reducing its solubility and reactivity in aqueous environments.
2-Acetylpyrrole: Has the acetyl group at the 2-position instead of the nitrogen, leading to different chemical properties and reactivity.
Uniqueness
1-Acetyl-1H-pyrrole-2-sulfonic acid is unique due to the presence of both the acetyl and sulfonic acid groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
857422-45-8 |
|---|---|
Formule moléculaire |
C6H7NO4S |
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
1-acetylpyrrole-2-sulfonic acid |
InChI |
InChI=1S/C6H7NO4S/c1-5(8)7-4-2-3-6(7)12(9,10)11/h2-4H,1H3,(H,9,10,11) |
Clé InChI |
YNLCAFXWMSJEKI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=CC=C1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871037.png)



![(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)



![1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine](/img/structure/B12871097.png)
![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B12871114.png)
![1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one](/img/structure/B12871119.png)
![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12871127.png)

